molecular formula C23H21N3O7S B11495086 Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11495086
M. Wt: 483.5 g/mol
InChI Key: QYTUHELDGVSFSZ-UHFFFAOYSA-N
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Description

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a furo[3,4-c]pyridine moiety, and a tetrahydropyrimidine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the benzodioxole and furo[3,4-c]pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or furo[3,4-c]pyridine rings. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and furo[3,4-c]pyridine moieties may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and furo[3,4-c]pyridine derivatives Compared to these compounds, ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE may exhibit unique properties due to the presence of the tetrahydropyrimidine core

Properties

Molecular Formula

C23H21N3O7S

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H21N3O7S/c1-3-30-22(28)18-14(9-34-20-17-13(6-11(2)24-20)8-31-21(17)27)25-23(29)26-19(18)12-4-5-15-16(7-12)33-10-32-15/h4-7,19H,3,8-10H2,1-2H3,(H2,25,26,29)

InChI Key

QYTUHELDGVSFSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CSC4=NC(=CC5=C4C(=O)OC5)C

Origin of Product

United States

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